molecular formula C13H17NO4 B556378 Ethyl N-acetyl-L-tyrosinate CAS No. 840-97-1

Ethyl N-acetyl-L-tyrosinate

Cat. No. B556378
CAS RN: 840-97-1
M. Wt: 251,28*18,01 g/mole
InChI Key: SKAWDTAMLOJQNK-LBPRGKRZSA-N
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Description

Ethyl N-acetyl-L-tyrosinate (ENAT) is a synthetic amino acid derivative that has been studied for its potential applications in various scientific research areas. ENAT has been found to possess a variety of biochemical and physiological effects and has been used in laboratory experiments to investigate its effects on various systems.

Scientific Research Applications

  • Enzymatic Synthesis : Ethyl N-acetyl-L-tyrosinate (ATEE) can be synthesized from N-acetyl-L-tyrosine and ethanol using immobilized chymotrypsin as a catalyst. This process involves a biphasic liquid reaction mixture, achieving up to 90% synthesis rates under optimized conditions (Vidaluc et al., 1983).

  • Transesterification Reactions : α-Chymotrypsin has been used for the transesterification of N-acetyl-L-tyrosine to its ethyl esters in high ethanol concentrations, examining the solvent composition and enzyme stability (Kise & Shirato, 1985).

  • Polyelectrolyte Enzyme Systems : The hydrolysis of N-acetyl-L-tyrosine ethyl ester by polyornithylchymotrypsin was studied, revealing that increases in certain values were observed in the presence of organic anions, suggesting a saturation phenomenon (Goldstein, 1973).

  • Copolymerization with Ethylene : N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, synthesized from N-acetyl-l-tyrosine ethyl ester, were used in copolymerization with ethylene, resulting in copolymers with high molecular weight and improved hydrophilicity (Wang et al., 2016).

  • Methanolysis Catalyzed by Cyclosophoraoses : Methanolysis of N-acetyl-l-tyrosine ethyl ester was enhanced by microbial cyclooligosaccharides, with the rate enhancement closely correlating with the hydrophobicity of the solvent (Park & Jung, 2008).

  • Kinetically Controlled Equilibria : The hydrolysis and synthesis of N-Acetyl-I-tyrosine-ethyl-ester by α-chymotrypsin immobilized on polymeric supports showed that charged matrices could perturb the equilibrium, affecting synthesis from acid and alcohol (Kapune & Kasche, 1978).

  • Enzymatic Catalysis in Organic Media : α-Chymotrypsin was utilized for the esterification of N-acetyl-L-tyrosine with primary alcohols in various organic solvents, with acetone being the most efficient (László & Simon, 1998).

properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAWDTAMLOJQNK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877256
Record name N-Acetyl-L-tyrosine ethyl ester
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

840-97-1, 36546-50-6
Record name N-Acetyl-L-tyrosine ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-alpha-acetyl-tyrosinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, N-acetyl-, ethyl ester, hydrate (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, N-acetyl-, ethyl ester
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Record name N-Acetyl-L-tyrosine ethyl ester
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Record name Ethyl N-acetyl-L-tyrosinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-Acetyl-L-Tyrosine Ethyl Ester?

A: The molecular formula of N-Acetyl-L-Tyrosine Ethyl Ester is C13H17NO4. Its molecular weight is 251.28 g/mol. [, ]

Q2: Is there spectroscopic data available for this compound?

A: Yes, studies have utilized various spectroscopic techniques to characterize N-Acetyl-L-Tyrosine Ethyl Ester. Techniques employed include 1H NMR, elemental analysis, FT-IR, and mass spectrometry. [, , ]

Q3: How is N-Acetyl-L-Tyrosine Ethyl Ester utilized in studying enzyme activity?

A: N-Acetyl-L-Tyrosine Ethyl Ester serves as a specific substrate for chymotrypsin-like enzymes. [, , ] Researchers monitor its hydrolysis to assess the activity and kinetic parameters of these enzymes. [, , , ]

Q4: Can you elaborate on the reaction mechanism involving N-Acetyl-L-Tyrosine Ethyl Ester and chymotrypsin?

A: Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Acetyl-L-Tyrosine Ethyl Ester. This proceeds through a three-step mechanism involving substrate binding, acylation of the enzyme, and subsequent deacylation to regenerate the active enzyme. []

Q5: Are there alternative substrates to N-Acetyl-L-Tyrosine Ethyl Ester for studying chymotrypsin activity?

A: Yes, other substrates like p-nitrophenyl acetate, N-acetyl-L-tryptophan ethyl ester, and cinnamoyl imidazole are also utilized. [, , , ] The choice of substrate depends on the specific aspect of the enzyme's activity being investigated.

Q6: Beyond enzymology, has N-Acetyl-L-Tyrosine Ethyl Ester found applications in other research areas?

A: Indeed, it has been explored as a monomer in copolymerization reactions with ethylene, catalyzed by titanium complexes. [] This has led to the development of copolymers with enhanced hydrophilicity.

Q7: How do structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester affect its interaction with enzymes?

A: Research indicates that the free and unprotonated amino group, along with the un-ionized hydroxyl group of N-Acetyl-L-Tyrosine Ethyl Ester, are crucial for its recognition and binding to the enzyme's active site. [] Alterations to these groups can significantly impact the compound's activity and binding affinity.

Q8: Have any specific structural modifications of N-Acetyl-L-Tyrosine Ethyl Ester been investigated for their impact on enzyme activity?

A: Yes, studies have examined the effect of replacing the ethyl ester group with a methyl ester (N-Acetyl-L-Tyrosine Methyl Ester) or changing the N-acetyl group to N-benzoyl (N-Benzoyl-L-Tyrosine Ethyl Ester) on the hydrolysis rate by chymotrypsin-like enzymes. [, , ]

Q9: What is known about the stability of N-Acetyl-L-Tyrosine Ethyl Ester under various conditions?

A: The compound's stability is influenced by factors like pH, temperature, and the presence of enzymes or other reactive species. [, , , ] Research suggests it is generally stable under standard storage conditions.

Q10: Has the stability of N-Acetyl-L-Tyrosine Ethyl Ester in organic solvents been explored?

A: Yes, studies have shown that adsorbing N-Acetyl-L-Tyrosine Ethyl Ester onto materials like bamboo charcoal powder can significantly enhance its stability in organic solvents like acetonitrile. []

Q11: Has N-Acetyl-L-Tyrosine Ethyl Ester been investigated in any in vivo models?

A: While the provided research primarily focuses on in vitro studies, the compound's use in understanding hatching enzyme activity in sea urchin embryos offers valuable insights into potential in vivo applications. []

Q12: Have computational methods been applied to study N-Acetyl-L-Tyrosine Ethyl Ester?

A: Yes, computational studies have been conducted to investigate the electron density distribution and thermal vibrations of N-Acetyl-L-Tyrosine Ethyl Ester monohydrate using X-ray diffraction data. []

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